molecular formula C11H14N2O2 B022514 2-Ethyl-2-phenylmalonamide CAS No. 7206-76-0

2-Ethyl-2-phenylmalonamide

Cat. No.: B022514
CAS No.: 7206-76-0
M. Wt: 206.24 g/mol
InChI Key: JFZHPFOXAAIUMB-UHFFFAOYSA-N
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Mechanism of Action

    Target of Action

    PEMA is an active metabolite of the anticonvulsant drug primidone . It primarily targets the central nervous system, specifically the GABA receptors, to exert its anticonvulsant effects.

    Biochemical Pathways

    PEMA is involved in the biochemical pathway of primidone metabolism. Primidone is metabolized in the liver into two active metabolites, PEMA and phenobarbital . These metabolites then interact with GABA receptors to exert their anticonvulsant effects.

Preparation Methods

The synthesis of YM-022 involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalizationThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

YM-022 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

YM-022 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the cholecystokinin B receptor and its role in various biochemical pathways.

    Biology: Employed in research to understand the physiological and pathological roles of the cholecystokinin B receptor in different biological systems.

    Medicine: Investigated for its potential therapeutic applications in conditions related to gastric acid secretion and histidine decarboxylase activation.

    Industry: Utilized in the development of new drugs targeting the cholecystokinin B receptor

Comparison with Similar Compounds

YM-022 is unique in its high potency and selectivity for the cholecystokinin B receptor compared to other similar compounds. Some similar compounds include:

YM-022 stands out due to its high affinity for the cholecystokinin B receptor and its ability to inhibit specific physiological processes with minimal off-target effects.

Properties

IUPAC Name

2-ethyl-2-phenylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZHPFOXAAIUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Record name 2-PHENYL-2-ETHYLMALONDIAMIDE
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DSSTOX Substance ID

DTXSID3025885
Record name 2-Phenyl-2-ethylmalondiamide
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-phenyl-2-ethylmalondiamide is a white crystalline solid. (NTP, 1992)
Record name 2-PHENYL-2-ETHYLMALONDIAMIDE
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name 2-PHENYL-2-ETHYLMALONDIAMIDE
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CAS No.

7206-76-0
Record name 2-PHENYL-2-ETHYLMALONDIAMIDE
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Record name Phenylethylmalonamide
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Record name Phenylethylmalonamide
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Record name 2-Phenyl-2-ethylmalondiamide
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Record name 2-ethyl-2-phenylmalonamide monohydrate
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Record name PHENYLETHYLMALONAMIDE
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Melting Point

201 to 226 °F (possible decomposition) (NTP, 1992)
Record name 2-PHENYL-2-ETHYLMALONDIAMIDE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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